(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Arrangements
(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate and its analogues have been studied for their ability to form diverse supramolecular arrangements. These arrangements are influenced by weak intermolecular interactions like CH⋯O and CH⋯π, even in the absence of strong hydrogen bonding. Such studies are crucial in understanding the molecular packing and crystal structure of these compounds (Samipillai et al., 2016).
Synthesis of Pyroglutamic Acids
Research on the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, which involves derivatives of 5-oxopyrrolidine-1,2-dicarboxylate, has been conducted. This synthesis produces a variety of compounds in good yields, contributing to the field of organic chemistry and potential pharmaceutical applications (Svete et al., 2010).
Combinatorial Solution-phase Synthesis
There has been significant research in the combinatorial solution-phase synthesis of 5-oxopyrrolidine derivatives. This involves the preparation of di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride as a key intermediate. The methodology developed contributes to the synthesis of a diverse library of compounds (Malavašič et al., 2007).
Radioligand Synthesis
The compound has been used in the synthesis of novel radioligands, such as in the case of [18F]IUR-1601, where tert-butyl (S)-5-oxopyrrolidine-2-carboxylate played a role. This research is significant in the development of new diagnostic tools in nuclear medicine and molecular imaging (Gao et al., 2018).
Chiral Auxiliary Synthesis
The compound has also been used in the synthesis of new chiral auxiliaries, which are vital in stereoselective synthesis. Such auxiliaries facilitate the creation of enantiomerically pure compounds, which is a critical aspect in the development of pharmaceuticals and other biologically active molecules (Studer et al., 1995).
Other Research Applications
Additional studies have explored various synthesis methods, the characterization of derivatives, and potential antimicrobial activities associated with compounds derived from 5-oxopyrrolidine-1,2-dicarboxylate. These research efforts contribute to a broader understanding of the compound's chemistry and potential applications in various fields (e.g., Nishio et al., 2011; Honma et al., 1989; Sreekanth & Jha, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNBTMCEMLXYEM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429019 | |
Record name | 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113400-36-5 | |
Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113400-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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